molecular formula C17H25ClN2O3 B2463759 (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methanone hydrochloride CAS No. 1396793-53-5

(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methanone hydrochloride

Cat. No.: B2463759
CAS No.: 1396793-53-5
M. Wt: 340.85
InChI Key: JTTUWBFXJNDVQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which are part of the compound , has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Anticancer and Antituberculosis Applications

A study on derivatives of cyclopropyl piperazin-1-yl methanone highlighted their synthesis and evaluation for anticancer and antituberculosis properties. Some derivatives showed significant in vitro activity against human breast cancer cell lines and Mycobacterium tuberculosis, indicating their potential as therapeutic agents in treating both cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antimicrobial Activity

New pyridine derivatives, including those with structural similarities to the compound , were synthesized and evaluated for their antimicrobial properties. These compounds exhibited variable and modest activity against several bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Receptor Antagonism

The compound was also explored for its potential as an antagonist of the G protein-coupled receptor NPBWR1 (GPR7), with modifications leading to subnanomolar potencies in functional assays. This highlights its potential application in modulating receptor activity for therapeutic purposes (Romero et al., 2012).

Alzheimer's Disease Therapy

A study synthesized multifunctional amides, including derivatives of piperazinyl methanone, exhibiting moderate enzyme inhibitory potentials and mild cytotoxicity. These compounds are potential candidates for Alzheimer's disease treatment, demonstrating the versatility of this chemical scaffold in addressing neurodegenerative disorders (Hassan et al., 2018).

Tubulin Polymerization Inhibitors

Derivatives based on the phenoxazine and phenothiazine core, incorporating the phenylpiperazine moiety, were identified as potent inhibitors of tubulin polymerization. These compounds, showing low nanomolar GI50 values against a broad range of cancer cell lines, indicate the promise of cyclopropyl piperazin-1-yl methanone derivatives in cancer therapy (Prinz et al., 2017).

Properties

IUPAC Name

[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(3-methoxyphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3.ClH/c1-22-15-4-2-3-14(11-15)17(21)19-9-7-18(8-10-19)12-16(20)13-5-6-13;/h2-4,11,13,16,20H,5-10,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTUWBFXJNDVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC(C3CC3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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